Reactivity Ratio Comparison: 1-Vinylimidazole vs. 1-Vinyl-2-Pyrrolidone in Copolymerization
In free-radical copolymerization with 1-vinyl-2-pyrrolidone (VP), 1-vinylimidazole (VI) exhibits markedly lower reactivity, with reported reactivity ratios of r₁ (VP) = 1.00 and r₂ (VI) = 0.07 [1]. This indicates that VP adds preferentially to both VP- and VI-terminated radicals, while VI is consumed far more slowly, necessitating careful feed composition adjustment to achieve target copolymer compositions.
| Evidence Dimension | Monomer reactivity ratio (r) in copolymerization |
|---|---|
| Target Compound Data | r₂ (VI) = 0.07 |
| Comparator Or Baseline | r₁ (VP) = 1.00 for 1-vinyl-2-pyrrolidone |
| Quantified Difference | VP is approximately 14× more reactive than VI toward the VI radical |
| Conditions | Free-radical copolymerization initiated by AIBN at 60°C; reactivity ratios determined via Fineman-Ross and Kelen-Tüdős methods |
Why This Matters
This large reactivity disparity means that substituting VP for VI or vice versa without adjusting feed composition will yield copolymers with drastically different monomer sequences and properties, directly impacting product performance.
- [1] N-vinylimidazole-N-vinyl-2-pyrrolidone copolymers. Part I. Reactivity ratios, solubility and viscosimetric study. Polymer International, 1998, 47, 65-70. View Source
